molecular formula C17H18O B14564314 1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol CAS No. 61561-60-2

1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14564314
CAS No.: 61561-60-2
M. Wt: 238.32 g/mol
InChI Key: KZYKOIFUFBNBEF-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol is an organic compound with a complex structure that includes an indene backbone substituted with an ethylphenyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol typically involves the use of Grignard reagents. The process begins with the preparation of a Grignard reagent from an organohalide and magnesium. This reagent is then reacted with a suitable carbonyl compound to form the desired alcohol. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the successful formation of the product .

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or other advanced synthetic techniques that allow for higher yields and purity.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be added or replaced under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-ol include:

    1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol: Differing by a methyl group instead of an ethyl group, this compound has slightly different chemical properties and reactivity.

    1-(4-Propylphenyl)-2,3-dihydro-1H-inden-1-ol: With a propyl group, this compound exhibits variations in its physical and chemical behavior compared to the ethyl-substituted version.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions in both chemical and biological contexts .

Properties

CAS No.

61561-60-2

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-(4-ethylphenyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C17H18O/c1-2-13-7-9-15(10-8-13)17(18)12-11-14-5-3-4-6-16(14)17/h3-10,18H,2,11-12H2,1H3

InChI Key

KZYKOIFUFBNBEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O

Origin of Product

United States

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